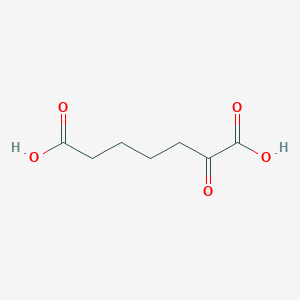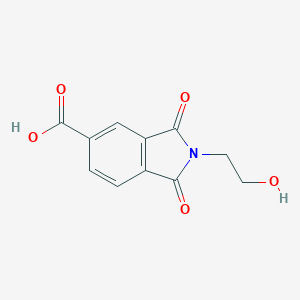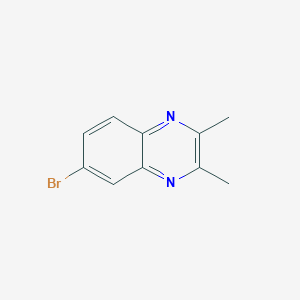
6-Bromo-2,3-dimethylquinoxaline
Overview
Description
6-Bromo-2,3-dimethylquinoxaline (6-Br-2,3-DMQX) is an organic compound that is widely used in scientific research. It is a heterocyclic compound containing both nitrogen and bromine atoms. 6-Br-2,3-DMQX is a highly versatile compound that has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Copper(I) Halide Polymers Synthesis
The reaction of 2,3-dimethylquinoxaline with copper(II) halides results in the formation of copper(I) compounds. One example is the synthesis of (dmq)Cu2X2, where dmq is 2,3-dimethylquinoxaline, and X represents halides. This process involves creating Cu4Br4 tetramers linked into chains by dmq ligands (Willett, Jeitler, & Twamley, 2001).
Coenzyme Q Synthesis
A key step in the synthesis of coenzyme Q involves the bromination of 2,3-dimethoxy-5-methyl-p-benzoquinone to produce 6-bromo-2,3-dimethoxy-5-methyl-p-benzoquinone. This intermediate is essential for creating various forms of coenzyme Q, which play a crucial role in cellular energy production (Inoue, Yamaguchi, Saito, & Sato, 1974).
Synthesis of Biologically Active Compounds
Bromo-4-iodoquinoline, synthesized from compounds including 6-bromoquinolin-4-ol, serves as an important intermediate for creating biologically active compounds like GSK2126458, which have potential therapeutic applications (Wang, Guo, Wang, Ouyang, & Wang, 2015).
Radio-Labeled Compounds for Tumor Imaging
Research on 7 6 Br-radio-labeled compounds, including those derived from 6-bromo-2,3-dimethylquinoxaline, has shown potential in identifying proliferating tumor cells using imaging techniques. These compounds are synthesized with high specific activity and demonstrate selective uptake in tumor tissue, indicating their potential in cancer diagnosis (Rowland, Tu, Xu, Ponde, Mach, & Welch, 2006).
Chromene Derivatives in Drug Development
The synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate involves reactions relevant to the development of drugs, particularly anticancer drugs, due to their biological activities. The study of kinetics and mechanisms in this synthesis is crucial for advancing drug development (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Antifungal Activity
The compound 2,3-dimethylquinoxaline, related to this compound, has been studied for its antifungal properties. This research is significant in the ongoing search for new antifungal agents to address clinical challenges posed by fungal infections (Alfadil, Alsamhan, Ali, Alkreathy, Alrabia, & Abdullah, 2021).
Safety and Hazards
properties
IUPAC Name |
6-bromo-2,3-dimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXMEAHJDKXXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346990 | |
| Record name | 6-Bromo-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18470-23-0 | |
| Record name | 6-Bromo-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 6-Bromo-2,3-dimethylquinoxaline reacts with potassium amide in liquid ammonia?
A1: The reaction of this compound with potassium amide in liquid ammonia leads to the formation of both 5-amino-2,3-dimethylquinoxaline and 6-amino-2,3-dimethylquinoxaline. This reaction proceeds through the formation of a 5,6-didehydro-2,3-dimethylquinoxaline intermediate. [, ]
Q2: What is significant about the formation of 5,6-didehydro-2,3-dimethylquinoxaline in this reaction?
A2: The isolation of both the 5-amino and 6-amino products, alongside the identification of the 5,6-didehydro-2,3-dimethylquinoxaline intermediate, provides valuable insight into the mechanism of this reaction. This suggests that the reaction doesn't proceed through a simple nucleophilic aromatic substitution. Instead, it hints at a more complex mechanism potentially involving an elimination-addition pathway. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



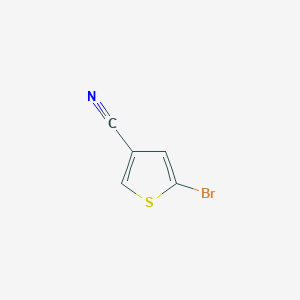
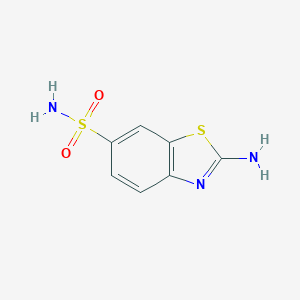

![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)
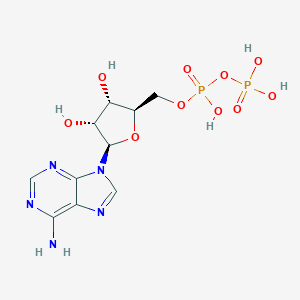
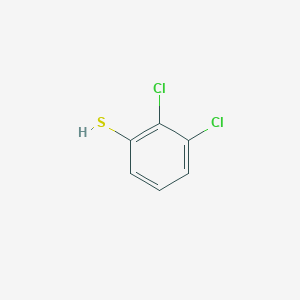
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
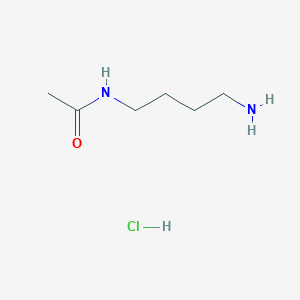
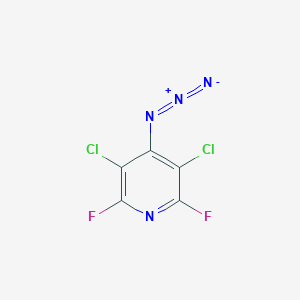
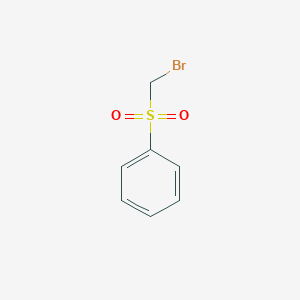

![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
